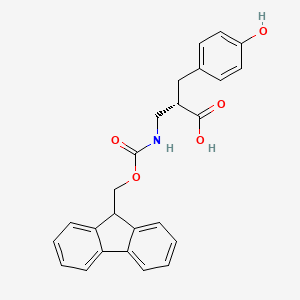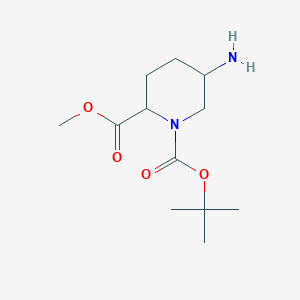![molecular formula C24H34BN3O7 B12948887 1H-Indole-1-carboxylic acid, 2-borono-5-[[[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]carbonyl]amino]-, 1-(1,1-dimethylethyl) ester](/img/structure/B12948887.png)
1H-Indole-1-carboxylic acid, 2-borono-5-[[[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]carbonyl]amino]-, 1-(1,1-dimethylethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-1-carboxylic acid, 2-borono-5-[[[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]carbonyl]amino]-, 1-(1,1-dimethylethyl) ester is a complex organic compound with a unique structure that combines an indole core with boronic acid and piperidine functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-1-carboxylic acid, 2-borono-5-[[[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]carbonyl]amino]-, 1-(1,1-dimethylethyl) ester typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Introduction of the Boronic Acid Group: This step often involves the use of boronic acid derivatives and palladium-catalyzed coupling reactions.
Attachment of the Piperidine Moiety: This is usually done through amide bond formation using coupling reagents like EDCI or HATU.
Protection and Deprotection Steps: Protecting groups such as tert-butoxycarbonyl (Boc) are used to protect reactive sites during the synthesis and are later removed under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Indole-1-carboxylic acid, 2-borono-5-[[[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]carbonyl]amino]-, 1-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: The indole core can be oxidized using reagents like m-CPBA.
Reduction: The boronic acid group can be reduced to a hydroxyl group using reducing agents like NaBH4.
Substitution: The compound can undergo nucleophilic substitution reactions at the boronic acid site.
Common Reagents and Conditions
Oxidation: m-CPBA, DCM, room temperature.
Reduction: NaBH4, methanol, 0°C.
Substitution: Nucleophiles like amines or alcohols, base (e.g., NaOH), solvent (e.g., THF).
Major Products
Oxidation: Formation of indole N-oxide derivatives.
Reduction: Conversion to hydroxyl-substituted indole derivatives.
Substitution: Formation of substituted boronic esters or amides.
Applications De Recherche Scientifique
1H-Indole-1-carboxylic acid, 2-borono-5-[[[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]carbonyl]amino]-, 1-(1,1-dimethylethyl) ester has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of this compound involves interactions with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The indole core can interact with various biological targets, including receptors and enzymes, through π-π stacking and hydrogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H-Indole-1-carboxylic acid, 2-borono-4-methyl-, 1-(1,1-dimethylethyl) ester
- 1H-Indole-1-carboxylic acid, 2-borono-5-nitro-, 1-(1,1-dimethylethyl) ester
Uniqueness
1H-Indole-1-carboxylic acid, 2-borono-5-[[[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]carbonyl]amino]-, 1-(1,1-dimethylethyl) ester is unique due to its combination of boronic acid and piperidine functionalities, which provide distinct reactivity and biological activity compared to other indole derivatives.
Propriétés
Formule moléculaire |
C24H34BN3O7 |
|---|---|
Poids moléculaire |
487.4 g/mol |
Nom IUPAC |
[1-[(2-methylpropan-2-yl)oxycarbonyl]-5-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carbonyl]amino]indol-2-yl]boronic acid |
InChI |
InChI=1S/C24H34BN3O7/c1-23(2,3)34-21(30)27-11-9-15(10-12-27)20(29)26-17-7-8-18-16(13-17)14-19(25(32)33)28(18)22(31)35-24(4,5)6/h7-8,13-15,32-33H,9-12H2,1-6H3,(H,26,29) |
Clé InChI |
REBYIDNDIQFDDY-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)NC(=O)C3CCN(CC3)C(=O)OC(C)(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-[4,6-Bis[2-(2-hydroxyethoxy)ethyl]-2,4,6-triphenoxy-1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-trien-2-yl]ethoxy]ethanol](/img/structure/B12948821.png)

![(S)-6-(tert-Butoxycarbonyl)-2-oxo-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B12948826.png)
![1-[5-(1-Methyl-1H-benzimidazol-2-yl)thiophen-2-yl]ethan-1-one](/img/structure/B12948832.png)




![1-Oxa-4,8-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B12948866.png)


![Spiro[3.4]octan-2-ylmethanol](/img/structure/B12948881.png)

